molecular formula C20H25NO3S B3826645 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate

5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate

Cat. No. B3826645
M. Wt: 359.5 g/mol
InChI Key: VNSZBDNBJJMWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate, also known as TTPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a member of the oxopentanoate family and has been synthesized using various methods.

Scientific Research Applications

5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate has been studied for its potential applications in medical research, particularly in the field of cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate has also been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate in lab experiments is its low toxicity profile, which allows for the use of higher concentrations without causing harm to cells. However, one limitation is the limited availability of 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate. One area of interest is the development of derivatives of 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate, which may have improved efficacy and lower toxicity. Another direction is the investigation of the potential use of 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate in combination with other drugs for cancer treatment. Additionally, the mechanism of action of 5-(2-thienyl)pentyl 5-anilino-5-oxopentanoate should be further elucidated to better understand its potential therapeutic applications.

properties

IUPAC Name

5-thiophen-2-ylpentyl 5-anilino-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c22-19(21-17-9-3-1-4-10-17)13-7-14-20(23)24-15-6-2-5-11-18-12-8-16-25-18/h1,3-4,8-10,12,16H,2,5-7,11,13-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSZBDNBJJMWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC(=O)OCCCCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)pentyl 5-oxo-5-(phenylamino)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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